molecular formula C10H16F2N4O2 B2866329 tert-butyl N-[3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate CAS No. 2226181-83-3

tert-butyl N-[3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate

Cat. No.: B2866329
CAS No.: 2226181-83-3
M. Wt: 262.261
InChI Key: BURATXWFAZVRQG-UHFFFAOYSA-N
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Description

tert-butyl N-[3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H₂O₂), sodium hypochlorite (NaOCl)

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Ammonia (NH₃), amines

    Condensing agents: Carbodiimides, phosphonium salts

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted pyrazole derivatives .

Scientific Research Applications

tert-butyl N-[3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its biological activities.

    Biological Research: It is used in studies to understand its effects on biological systems and its potential therapeutic applications.

    Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules.

    Industrial Applications: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence signaling pathways related to cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate include:

Uniqueness

What sets tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate apart from similar compounds is the presence of the difluoroethyl group and the pyrazole ring. These structural features contribute to its unique chemical properties and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)14-8-4-7(13)15-16(8)5-6(11)12/h4,6H,5H2,1-3H3,(H2,13,15)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURATXWFAZVRQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NN1CC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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